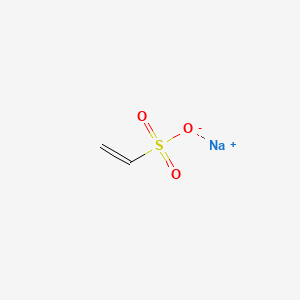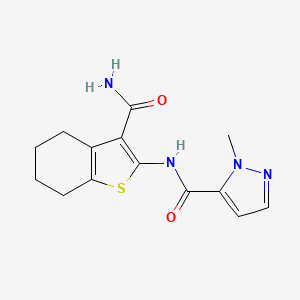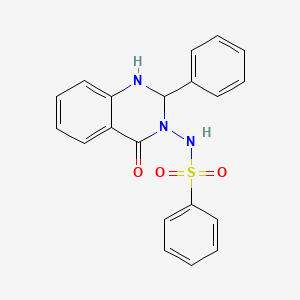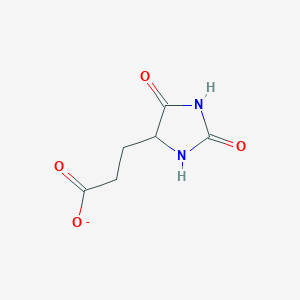
Sodium ethenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ethenesulfonate is an organic compound that is used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology. It is a colorless, water-soluble compound with a molecular formula of C2H4SO3Na. This compound is also known as sodium ethanesulfonate, sodium ethylsulfonate, and sodium ethanesulfonate. It is a member of the sulfonate family and is used as a surfactant, detergent, and emulsifier.
Aplicaciones Científicas De Investigación
Photoluminescence and Thermal Properties
Sodium ethene-bis-nitrobenzenesulfonate shows potential in photoluminescence due to increased rigidity and conjugation effect in its aromatic system. Coordination interactions of metal atoms to ligands result in red-shifting of emission wavelength, suggesting applications in luminescent materials (Yu, Qian, & Wang, 2012).
Intermediate for Gemini Surfactant
2-[2-(2-Sulfo-ethylamino)-ethylamino]-ethanesulfonic sodium, an intermediate for Gemini surfactant, was synthesized from ethenesulfonic sodium. This process is suitable for industrialization, indicating the use of sodium ethenesulfonate in surfactant production (Xing Ya-cheng, 2007).
Organic Electronics and Biomaterial Coatings
Studies on poly(3,4-ethylenedioxythiophene) doped with this compound-related compounds reveal its application in organic electronics and biomaterial coatings. The incorporation of various counterions, including sodium-based ones, impacts the electrical properties and chemical stability of these materials, crucial for biomedical applications (Spanninga, Martin, & Chen, 2009).
Conducting Polymer in Electronic Devices
Sodium ions in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) significantly influence its electrical and optical properties, and colloidal stability. This has implications for the use of this compound in the synthesis of conducting polymers for transparent and flexible electronic devices (Cho et al., 2018).
Thermally Curable Conductive Films
The copolymerization of sodium 4-styrenesulfonate and N-(methylol acrylamide) forms thermally curable copolymers with enhanced weather stability and water resistance. This finding suggests the application of this compound in developing conductive films with improved properties (Yin, Lee, & Chiu, 2011).
Thermoelectric Properties in Films
This compound derivatives are used to optimize the thermoelectric properties of poly(ethylene dioxythiophene):poly(styrenesulfonate) thin films, indicating its role in renewable energy generation from waste heat (Saxena et al., 2018).
Conductivity Enhancement of Conducting Films
Treatment with sodium-based salts, such as this compound, significantly enhances the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) films, crucial for applications in electronic devices (Xia & Ouyang, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "Sodium ethenesulfonate can be synthesized by the reaction of ethenesulfonic acid with sodium hydroxide.", "Starting Materials": ["Ethenesulfonic acid", "Sodium hydroxide"], "Reaction": [ "Add ethenesulfonic acid to a reaction flask", "Slowly add sodium hydroxide to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated sodium ethenesulfonate", "Wash the product with cold water", "Dry the product in a desiccator" ] } | |
| 3039-83-6 | |
Fórmula molecular |
C2H4NaO3S |
Peso molecular |
131.11 g/mol |
Nombre IUPAC |
sodium;ethenesulfonate |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5); |
Clave InChI |
WCBBLESOBVCMFC-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C=CS(=O)(=O)O.[Na] |
| 3039-83-6 9002-97-5 |
|
Descripción física |
Liquid 10-30% Aqueous solution: Liquid; [Sigma-Aldrich MSDS] |
Pictogramas |
Irritant |
Números CAS relacionados |
9002-97-5 |
Sinónimos |
ethylenesulfonic acid polymer lyapolate lyapolate ammonium salt lyapolate sodium lyapolate sodium salt poly(sodium vinyl sulfonate) poly(vinyl sulfonic acid) poly(vinylsulfonic acid) polyethylene sulfonate polyvinyl sulfonic potassium polyvinylsulfonic acid PVS acid sodium apolate U 9843 U-9843 U9843 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl]-5-thieno[2,3-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1231847.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1231848.png)
![5-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylidene-4-imidazolidinone](/img/structure/B1231851.png)


![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B1231854.png)

![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1231858.png)
![N4-(3-fluorophenyl)-N2-[3-(4-morpholinyl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B1231859.png)

![3,4,6-Trimethoxy-5-oxo-8-benzo[7]annulenecarboxylic acid methyl ester](/img/structure/B1231862.png)



